![molecular formula C26H31N5O3S B2383382 2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1031954-52-5](/img/structure/B2383382.png)
2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a piperidine ring, a thiazole ring, a thiophene ring, and a tetrahydroisoquinoline ring. Piperidine is a common motif in many pharmaceuticals and natural products, and it often contributes to the biological activity of the compound . Thiazole is a heterocyclic compound that is also found in many drugs and it can have various biological activities. Thiophene is a five-membered aromatic ring with one sulfur atom. Tetrahydroisoquinoline is a type of isoquinoline with a saturated ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen and sulfur atoms could potentially allow for hydrogen bonding or other types of interactions .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of various functional groups means it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of polar functional groups could make the compound more soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Potential
Aromatic sulfonamides containing a condensed piperidine moiety, similar in structure to the compound , have shown potential as oxidative stress-inducing anticancer agents. A study highlighted a library of piperidine ring-fused aromatic sulfonamides, which induced oxidative stress and glutathione depletion in various cancer cell lines, including HT168 melanoma and K562 leukemia cells. Compounds within this study demonstrated cytotoxic effects at micromolar concentrations, exhibiting significant activity against leukemia, melanoma, glioblastoma, liver, breast, and lung cancer cells through biochemical and holographic microscopic analyses (Madácsi et al., 2013).
Antimicrobial Activity
Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and related heterocycles were synthesized and evaluated for their antimicrobial activity. These compounds showed promising activities against various pathogenic strains of bacteria and fungi, indicating their potential in addressing microbial resistance issues (Zaki et al., 2019).
Drug Metabolism and Pharmacokinetics
The compound's structure is reminiscent of agents studied for drug metabolism and pharmacokinetic profiles in the context of novel therapeutic treatments. For instance, studies on compounds like YM758, a novel If channel inhibitor, investigated human metabolites, suggesting insights into the transporter-mediated renal and hepatic excretion of these metabolites. This research could offer foundational knowledge for the development of new drugs with improved efficacy and safety profiles (Umehara et al., 2009).
Synthesis and Structural Analysis
The compound also bears resemblance to structures involved in the synthesis and structural analysis of isoquinolinedione derivatives. Studies exploring the crystal structure of these compounds provide valuable insights into their potential pharmaceutical applications, underlining the significance of structural analysis in drug design (Fun et al., 2010).
Potential for Boron Neutron Capture Therapy (BNCT)
The exploration of tetrahydroisoquinolines substituted with o-carborane for BNCT against cancer highlights another research avenue. These compounds, designed to accumulate in melanoma cells with low cytotoxicity, offer a promising route for cancer treatment, suggesting that similar structures could be valuable in developing BNCT agents (Lee et al., 2006).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-18-6-5-7-22(19(18)2)30-12-14-31(15-13-30)25-26(28-11-10-27-25)35-17-24(32)29-21-9-8-20(33-3)16-23(21)34-4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXLSYYUGPUWGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

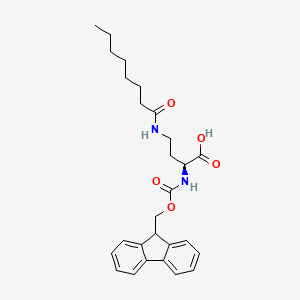
![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)
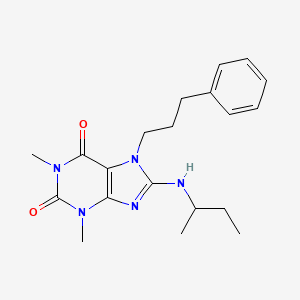
![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
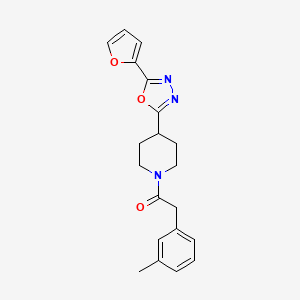
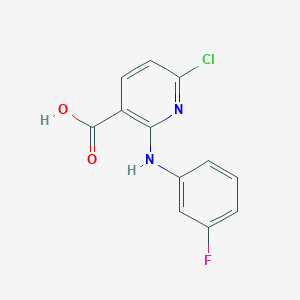
![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)
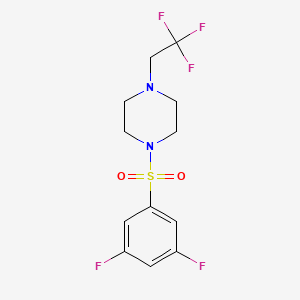
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)